3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid
Overview
Description
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid, also known as TTPA, is an organic compound with the chemical formula C10H9N5O2S. TTPA is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. TTPA has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
Scientific Research Applications
Antibacterial Agents
The related class of compounds, triazolopyridazines, has been studied for their antibacterial properties. While specific data on 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is not readily available, its structural analogs have shown promise as antibacterial agents, indicating potential research avenues for this compound in developing new antibacterial drugs .
properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)3-4-15-7-2-1-6-10-9-5-12(6)11-7/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYTTJFMMIWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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